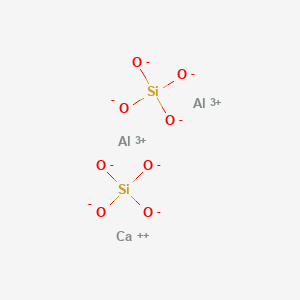
Vat Green 11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vat Green 11 is a synthetic dye belonging to the class of vat dyes, which are known for their excellent color fastness properties. These dyes are primarily used for dyeing cellulosic fibers such as cotton. This compound is characterized by its vibrant green color and is widely used in the textile industry for producing durable and long-lasting fabrics.
準備方法
Synthetic Routes and Reaction Conditions: Vat Green 11 is synthesized through a series of chemical reactions involving the reduction of indigo derivatives. The process typically involves the use of strong reducing agents such as sodium dithionite (sodium hydrosulfite) to convert the dye into its soluble leuco form. This leuco form is then oxidized to produce the final insoluble dye.
Industrial Production Methods: In industrial settings, this compound is produced in large vats or vessels where the dye undergoes reduction and oxidation processes. The dye is first dissolved in an alkaline solution containing sodium hydroxide and sodium dithionite. The fabric is then immersed in this solution, allowing the dye to penetrate the fibers. Upon exposure to air, the dye oxidizes and becomes insoluble, resulting in a vibrant and durable color.
化学反応の分析
Types of Reactions: Vat Green 11 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using sodium dithionite.
Oxidation: The leuco form is oxidized to revert to the original insoluble dye.
Substitution: Various substituents can be introduced to modify the dye’s properties.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, sodium hydroxide.
Oxidizing Agents: Atmospheric oxygen.
Conditions: Alkaline pH, controlled temperature.
Major Products Formed: The primary product formed from these reactions is the insoluble this compound dye, which is fixed onto the fabric fibers.
科学的研究の応用
Vat Green 11 has several applications in scientific research, including:
Textile Industry: Used for dyeing cotton and other cellulosic fibers due to its excellent color fastness.
Biological Staining: Employed in biological research for staining tissues and cells.
Environmental Studies: Used as a tracer dye in environmental studies to track water flow and contamination.
Material Science: Investigated for its potential use in organic electronics and photovoltaic cells.
作用機序
The mechanism of action of Vat Green 11 involves its reduction to a soluble leuco form, which penetrates the fabric fibers. Upon oxidation, the dye reverts to its insoluble form, becoming fixed within the fibers. This process ensures the dye’s durability and resistance to washing and light.
Molecular Targets and Pathways: The primary molecular target of this compound is the cellulose fibers in the fabric. The dye interacts with the hydroxyl groups in the cellulose, forming strong bonds that contribute to its color fastness.
類似化合物との比較
Vat Blue 1 (Indigo): Known for its use in denim dyeing, shares similar reduction and oxidation processes.
Vat Red 10: Another vat dye with excellent color fastness, used for dyeing cellulosic fibers.
Vat Orange 11: Used in organic cathode materials for high-rate rechargeable batteries.
Uniqueness of Vat Green 11: this compound stands out due to its vibrant green color and its specific application in producing durable and long-lasting green fabrics. Its excellent color fastness properties make it a preferred choice in the textile industry.
特性
CAS番号 |
1328-41-2 |
|---|---|
分子式 |
S3V2 |
分子量 |
0 |
同義語 |
Vat Green 11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



